5-Methyl-2-n-pentoxythiophenol
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Overview
Description
5-Methyl-2-n-pentoxythiophenol is a thiophene derivative, a class of compounds known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring structure. The presence of the thiophene ring imparts unique chemical and physical properties to these compounds, making them valuable in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-n-pentoxythiophenol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) to form thiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-n-pentoxythiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is particularly reactive towards electrophilic substitution due to the electron-rich nature of the sulfur atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form thiols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) leading to halogenated or nitrated products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-Methyl-2-n-pentoxythiophenol has a wide range of applications in scientific research:
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-pentoxythiophenol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological molecules, leading to the modulation of cellular processes. For example, thiophene derivatives have been shown to inhibit enzymes, block ion channels, and interfere with signal transduction pathways . The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Thiophene: The parent compound of 5-Methyl-2-n-pentoxythiophenol, thiophene itself is a simple heterocyclic compound with a sulfur atom in a five-membered ring.
2-Methylthiophene: A similar compound with a methyl group at the 2-position of the thiophene ring.
2,5-Dimethylthiophene: A compound with two methyl groups at the 2- and 5-positions of the thiophene ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a pentoxy group on the thiophene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-methyl-2-pentoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-5-8-13-11-7-6-10(2)9-12(11)14/h6-7,9,14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMMNFYGSVOQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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